molecular formula C12H17NO2 B13541489 Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate

Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B13541489
M. Wt: 207.27 g/mol
InChI Key: GFMRPRODHCVQRJ-UHFFFAOYSA-N
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Description

Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate is a bicyclic organic compound featuring a rigid bicyclo[2.2.2]octane scaffold substituted with a cyano group at the 4-position and an ethyl ester at the 1-position. Its molecular formula is C₁₁H₁₅NO₂ (derived from parent structure C₁₈H₂₆FN₃O₃ in when excluding the fluoropyrrolidinyl side chain). This compound has garnered attention in medicinal chemistry, particularly as an intermediate in synthesizing antidiabetic agents. For example, its derivative, ethyl 4-({2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl}amino)bicyclo[2.2.2]octane-1-carboxylate, is explicitly classified as an antidiabetic (hipoglucémiant). The bicyclo[2.2.2]octane framework imparts high steric rigidity, which can enhance binding affinity to biological targets.

Properties

IUPAC Name

ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMRPRODHCVQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound notable for its unique structural features, which include a cyano group and an ethyl ester functional group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₅N₁O₂
  • Molecular Weight : Approximately 201.25 g/mol
  • Structure : The bicyclo[2.2.2]octane framework contributes to the compound's rigidity and reactivity, making it an interesting candidate for further study.

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of bicyclo[2.2.2]octane-1,4-dicarboxylic acid monoethyl ester with potassium cyanide (KCN) to introduce the cyano group.

Interaction Studies

Preliminary studies suggest that the cyano group may enhance interactions with biological targets such as enzymes or receptors, potentially influencing metabolic pathways or signaling processes within cells. The unique structure may allow for selective binding to biological molecules, which could be leveraged for therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Potential :
    • A study highlighted the modification of bicyclic structures leading to enhanced antibacterial activity against β-lactamase-producing strains of bacteria. This suggests that this compound could be explored for similar applications in combating resistant bacterial strains.
  • Enzyme Interaction :
    • Research indicates that compounds featuring a cyano group can interact with enzymes involved in metabolic pathways, potentially altering their activity and providing avenues for drug development targeting specific diseases .
  • Comparative Analysis :
    • A comparative analysis with structurally similar compounds revealed that the presence of the cyano group in this compound enhances its reactivity and potential applications compared to other bicyclic compounds without this functional group.

Data Table: Comparison of Similar Compounds

Compound NameStructureKey Features
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monoethyl esterStructureLacks cyano group; less reactive
Ethyl bicyclo[2.2.2]octane-1-carboxylateStructureSimilar structure but without the cyano functionality
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acidStructureContains a pentyl group instead of cyanide; different reactivity profile

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes critical structural analogues, their substituents, synthesis yields, and applications:

Compound Name Substituents Molecular Formula Yield (%) Key Applications/Notes Evidence ID
Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate 4-CN, 1-COOEt C₁₁H₁₅NO₂ N/A Antidiabetic intermediate
Mthis compound 4-CN, 1-COOMe C₁₁H₁₃NO₂ N/A Precursor for aminomethyl derivatives
Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate 4-OH, 1-COOEt C₁₁H₁₆O₃ 98 High-yield synthesis via Raney-Ni reduction
Methyl 4-(pyridin-4-yl)bicyclo[2.2.2]octane-1-carboxylate 4-Pyridinyl, 1-COOMe C₁₅H₁₇NO₂ 64 Synthetic building block
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride 4-NH₂, 1-COOEt (HCl salt) C₁₁H₂₀ClNO₂ N/A Pharmaceutical intermediate
Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate 4-F, 1-COOMe C₁₀H₁₃FO₂ N/A Fluorinated analogue for drug design

Physical Properties and Stability

  • Melting Points: Related bicyclo[2.2.2]octane carboxylates, such as Ethyl di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate, exhibit high melting points (209–213°C), suggesting similar thermal stability for the cyano analogue.
  • Salt Forms: Hydrochloride salts (e.g., Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride) enhance aqueous solubility, critical for drug formulation.

Key Research Findings and Discrepancies

  • Synthetic Yields : Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate achieves a 98% yield, outperforming Methyl 4-(pyridin-4-yl)bicyclo[2.2.2]octane-1-carboxylate (64%).
  • CAS Number Conflicts: Mthis compound is listed under two CAS numbers (72291-30-6 and 848821-06-7), possibly due to registry errors or stereoisomerism.
  • Similarity Scores: Ethyl 1-cyanocyclobutanecarboxylate shares an 86% structural similarity with the target compound, but its smaller cyclobutane ring reduces steric rigidity compared to bicyclo[2.2.2]octane.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate?

A common approach involves modifying bicyclo[2.2.2]octane derivatives through esterification and cyanation. For example, the methyl analog (Mthis compound) is synthesized via H₂ reduction of a nitrile precursor using PtO₂ as a catalyst under 35 psi H₂ pressure in methanol/water . For the ethyl ester, substituting methanol with ethanol in esterification reactions (e.g., using ethyl iodide with the corresponding carboxylic acid) could yield the target compound . Reaction optimization should focus on solvent systems (e.g., ethanol vs. methanol), catalyst selection (PtO₂ vs. Pd/C), and pressure conditions.

Q. How is the structure of this compound confirmed experimentally?

Key characterization methods include:

  • ¹H NMR : Peaks for the bicyclic framework (e.g., δ 1.56–1.85 ppm for methylene protons) and ester/cyano groups (e.g., δ 3.65 ppm for methoxy in methyl analogs) .
  • IR Spectroscopy : Stretching vibrations for C≡N (~2250 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns (e.g., [M + H]+ for related compounds) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The ethyl ester’s solubility is influenced by its bicyclic structure. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the ester and nitrile groups. Stability studies should assess hydrolysis of the nitrile or ester groups under acidic/basic conditions. Storage recommendations for similar compounds include dry, inert environments to prevent degradation .

Advanced Research Questions

Q. How does the nitrile group’s reactivity enable derivatization for functional studies?

The nitrile group can undergo:

  • Reduction : Catalytic hydrogenation (H₂/PtO₂) converts it to an aminomethyl group, as demonstrated in the synthesis of Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate (89% yield) .
  • Hydrolysis : Acidic or basic conditions yield carboxylic acids or amides, useful for bioactivity studies .
  • Nucleophilic Substitution : Reactivity with Grignard reagents or organozinc compounds to form ketones or tertiary alcohols .

Q. How can researchers resolve contradictions in reaction yields during scale-up or catalyst screening?

For example, PtO₂ may provide higher yields (89%) in nitrile reduction compared to Pd/C due to superior hydrogenation efficiency. Systematic analysis should include:

  • Catalyst Screening : Testing Pt, Pd, and Raney Ni under identical conditions.
  • Solvent Optimization : Methanol/water mixtures vs. ethanol or THF.
  • Kinetic Studies : Monitoring reaction progress via TLC or in situ NMR to identify bottlenecks .

Q. What computational methods model the steric and electronic effects of the bicyclo[2.2.2]octane framework?

Density Functional Theory (DFT) calculations can predict:

  • Steric Hindrance : Impact on reaction pathways (e.g., SN2 vs. SN1 mechanisms for ester hydrolysis).
  • Electrostatic Potential Maps : To identify reactive sites for electrophilic/nucleophilic attacks.
  • Conformational Analysis : Rigidity of the bicyclic structure and its influence on binding to biological targets .

Q. How does this compound compare to analogs (e.g., methyl or benzyl esters) in structure-activity relationship (SAR) studies?

  • Ester Group Impact : Ethyl esters may exhibit improved lipophilicity compared to methyl analogs, enhancing membrane permeability in biological assays .
  • Nitrile vs. Amine Derivatives : The nitrile’s electron-withdrawing nature vs. the amine’s basicity can modulate interactions with enzymes (e.g., antiviral targets) .

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